6,7-Difluoroquinazoline-2-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6,7-difluoroquinazoline-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F2N2O2/c10-5-1-4-3-12-8(9(14)15)13-7(4)2-6(5)11/h1-3H,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARJZSZHPGQDYEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NC(=NC2=CC(=C1F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Synthetic Methodologies and Chemical Transformations of 6,7 Difluoroquinazoline 2 Carboxylic Acid
Retrosynthetic Analysis and Design for the 6,7-Difluoroquinazoline Scaffold
A logical retrosynthetic analysis of 6,7-difluoroquinazoline-2-carboxylic acid points to a key disconnection of the pyrimidine (B1678525) ring, a common strategy in quinazoline (B50416) synthesis. This approach simplifies the target molecule into more readily available or synthetically accessible building blocks.
The primary disconnection of the quinazoline ring typically occurs at the N1-C2 and N3-C4 bonds, leading back to a substituted anthranilic acid derivative. For the target molecule, the most crucial precursor is 2-amino-4,5-difluorobenzoic acid . This building block contains the pre-installed 1,2,4,5-substitution pattern on the benzene (B151609) ring, which is essential for achieving the desired 6,7-difluoro substitution in the final quinazoline product.
The synthesis of 2-amino-4,5-difluorobenzoic acid itself is a key consideration. A common route to this precursor involves the reduction of 4,5-difluoro-2-nitrobenzoic acid . This nitrated precursor can be prepared from commercially available 1,2,4,5-tetrafluorobenzene (B1209435) through a series of nucleophilic aromatic substitution and oxidation reactions.
Another potential precursor, stemming from a different synthetic strategy, is 3,4-difluoroaniline . This compound can be transformed into 3,4-difluorophenyl isothiocyanate , which can then undergo cyclization with a suitable partner to form a quinoline (B57606) or quinazoline scaffold, although this is more commonly applied to quinoline synthesis.
The second component required for the construction of the pyrimidine ring depends on the chosen synthetic route. For the introduction of the 2-carboxylic acid group, a C1 building block that can be cyclized and subsequently oxidized or a C2 building block already containing the carboxylate functionality (or a precursor) is necessary.
Table 1: Key Precursors for the Synthesis of this compound
| Precursor Name | Chemical Structure | Role in Synthesis |
| 2-Amino-4,5-difluorobenzoic acid | Primary building block containing the difluorinated benzene ring and the amino and carboxylic acid groups for pyrimidine ring formation. | |
| 4,5-Difluoro-2-nitrobenzoic acid | Intermediate in the synthesis of 2-amino-4,5-difluorobenzoic acid. | |
| 3,4-Difluoroaniline | Alternative starting material for introducing the 6,7-difluoro pattern. |
The positional control of the fluorine atoms at the 6 and 7 positions of the quinazoline ring is most effectively achieved by starting with a pre-fluorinated benzene derivative. The use of 3,4-difluoroaniline or a derivative thereof ensures the correct placement of the fluorine atoms from the outset. This "late-stage functionalization" approach, where the fluorine atoms are introduced at the end of the synthesis, is generally more challenging and can lead to issues with regioselectivity.
Modern asymmetric fluorocyclization reactions represent an advanced strategy for the stereoselective synthesis of fluorine-bearing dihydroquinazolones. While not directly producing an aromatic quinazoline, these methods, which can employ chiral anion phase-transfer catalysts, offer a pathway to fluorinated quinazoline precursors with high diastereo- and enantioselectivities. Such methods initiate cyclization through a fluorination step, providing a powerful tool for the synthesis of complex fluorinated heterocycles.
Direct Synthesis Routes for this compound
The direct synthesis of this compound can be approached through several established methods for quinazoline synthesis, adapted for the specific precursors.
A plausible and common linear synthetic strategy for this compound would involve the reaction of 2-amino-4,5-difluorobenzoic acid with a suitable C1 or C2 synthon.
One established method is the Niementowski quinazoline synthesis , which involves the condensation of an anthranilic acid with an amide. To obtain a 2-substituted quinazolinone, 2-amino-4,5-difluorobenzoic acid could be reacted with formamide (B127407) or a derivative to yield 6,7-difluoroquinazolin-4(3H)-one. Subsequent functionalization at the 2-position would be required to introduce the carboxylic acid group. A more direct approach would be to use a reagent that can introduce the C2 and the carboxylate precursor in one step.
A convergent approach would involve the separate synthesis of two key fragments that are then combined in a later step. For instance, a derivative of 2-amino-4,5-difluorobenzonitrile (B1278681) could be reacted with a reagent that provides the C2-carboxylate functionality, followed by cyclization.
A hypothetical linear synthesis is outlined below:
Nitration and Oxidation: Starting from 1,2,4,5-tetrafluorobenzene, selective nitration followed by oxidation can yield 4,5-difluoro-2-nitrobenzoic acid.
Reduction: The nitro group of 4,5-difluoro-2-nitrobenzoic acid is reduced to an amine to give 2-amino-4,5-difluorobenzoic acid.
Cyclization: Reaction of 2-amino-4,5-difluorobenzoic acid with a suitable reagent, such as ethyl chloro(oxo)acetate or a related compound, could lead to the formation of the quinazolinone ring with a precursor to the carboxylic acid at the 2-position.
Hydrolysis: If an ester is formed in the previous step, hydrolysis would yield the final this compound.
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the choice of solvent, reaction temperature, catalyst, and reaction time.
For the cyclization step, the choice of condensing agent and reaction conditions is critical. For instance, in a Niementowski-type reaction, temperatures can be high, but variations using catalysts or microwave irradiation can lead to milder conditions and improved yields. The use of phosphorus oxychloride or polyphosphoric acid can also facilitate the cyclization.
The final hydrolysis of an ester precursor to the carboxylic acid is typically carried out under basic or acidic conditions. The choice of conditions will depend on the stability of the quinazoline ring to the reaction medium. Optimization would involve screening different bases (e.g., lithium hydroxide, sodium hydroxide) or acids (e.g., hydrochloric acid, sulfuric acid) and adjusting the temperature and reaction time to ensure complete conversion without degradation of the product.
Table 2: Potential Reaction Steps and Optimization Considerations
| Reaction Step | Reagents and Conditions | Key Optimization Parameters |
| Reduction of Nitro Group | H₂, Pd/C; SnCl₂, HCl | Catalyst loading, hydrogen pressure, temperature, solvent. |
| Cyclization (Niementowski) | Formamide, high temperature | Temperature, reaction time, use of microwave irradiation. |
| Cyclization (with ester) | Ethyl chloro(oxo)acetate, base | Choice of base, solvent, temperature. |
| Ester Hydrolysis | LiOH, THF/H₂O; HCl, H₂O | Choice of acid/base, solvent system, temperature, reaction time. |
For instance, palladium- or copper-catalyzed C-N bond formation reactions can be employed in the cyclization step. A strategy could involve the reaction of a 2-halo-4,5-difluoroaniline derivative with a suitable nitrogen source and a carbon monoxide source in a catalytic carbonylation-cyclization cascade.
Another approach involves the catalytic dehydrogenation of a dihydroquinazoline (B8668462) precursor. Dihydroquinazolines can be synthesized from the reaction of 2-aminobenzylamines with aldehydes or from 2-aminobenzonitriles. Subsequent oxidation, which can be catalyzed by various transition metals or proceed via other methods, would yield the aromatic quinazoline ring.
The use of solid-supported catalysts or catalysts that can be recycled is also an area of active research, aiming to develop more sustainable and environmentally friendly synthetic processes for quinazoline derivatives.
Chemical Transformations of the Carboxylic Acid Moiety
The carboxylic acid group at the 2-position of the quinazoline ring is a versatile functional handle, enabling a wide array of chemical transformations. These reactions allow for the synthesis of various derivatives such as esters, amides, and acyl halides, which are pivotal intermediates in medicinal chemistry and materials science.
Esterification of this compound involves the reaction of the carboxylic acid with an alcohol, typically in the presence of an acid catalyst. The most common method is the Fischer-Speier esterification, which is an equilibrium-driven process. masterorganicchemistry.com To drive the reaction toward the ester product, the alcohol is often used in excess as the solvent, and a dehydrating agent or azeotropic removal of water may be employed.
The reaction proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. masterorganicchemistry.com
The control of esterification reactions can be categorized as either kinetic or thermodynamic. libretexts.org
Kinetic Control: At lower temperatures, the reaction is generally under kinetic control, meaning the product that forms fastest is the major product. This corresponds to the reaction pathway with the lowest activation energy. libretexts.org
Thermodynamic Control: At higher temperatures, the reaction becomes reversible, allowing equilibrium to be established. Under these conditions, the most stable product (the thermodynamic product) will be the major component of the mixture. libretexts.org
For the esterification of heteroaromatic carboxylic acids like this compound, the choice of reaction conditions (temperature, catalyst, reaction time) can influence the yield and selectivity, though specific studies detailing this balance for this particular molecule are not prevalent. maxwellsci.comsemanticscholar.orgjchr.orgresearchgate.net Generally, Lewis acids can also be employed as catalysts, sometimes offering milder conditions compared to strong Brønsted acids like sulfuric acid. nih.govrug.nl
The conversion of the carboxylic acid to an amide is a fundamental transformation, often accomplished using peptide coupling reagents to facilitate the formation of the amide bond under mild conditions. bachem.comnih.gov This method avoids the need to first convert the carboxylic acid to a more reactive species like an acyl chloride. The process involves the activation of the carboxyl group by the coupling reagent, followed by nucleophilic attack by an amine. uni-kiel.de
A wide variety of coupling reagents have been developed, each with specific advantages regarding reactivity, suppression of side reactions (like racemization), and solubility of byproducts. uni-kiel.depeptide.comresearchgate.net
Interactive Table: Common Peptide Coupling Reagents for Amidation
| Reagent Class | Examples | Common Additives | Key Features |
|---|---|---|---|
| Carbodiimides | DCC (Dicyclohexylcarbodiimide), EDC (or EDCI), DIC (Diisopropylcarbodiimide) | HOBt (1-Hydroxybenzotriazole), HOAt (1-Hydroxy-7-azabenzotriazole) | Widely used and cost-effective. Byproducts can sometimes be difficult to remove (e.g., DCU from DCC). Additives are used to suppress racemization and improve efficiency. peptide.comcreative-peptides.com |
| Phosphonium Salts | BOP, PyBOP® (Benzotriazol-1-yloxy-tripyrrolidinophosphonium hexafluorophosphate), PyAOP | Typically used with a non-nucleophilic base like DIEA (Diisopropylethylamine). | Highly efficient reagents, but produce carcinogenic HMPA as a byproduct (in the case of BOP). Newer versions like PyBOP avoid this issue. bachem.com |
| Aminium/Uronium Salts | HBTU, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HCTU, TBTU | Often used with a base like DIEA or NMM (N-Methylmorpholine). | Very fast and efficient, considered the gold standard for difficult couplings. HATU is particularly effective at preventing racemization. bachem.comuni-kiel.decreative-peptides.com |
To enhance the reactivity of the carboxylic acid, it can be converted into an acyl halide (most commonly an acyl chloride) or an acid anhydride. pressbooks.pub These derivatives are highly electrophilic and react readily with a wide range of nucleophiles.
Acyl Halide Formation: The most common method for synthesizing an acyl chloride from a carboxylic acid is by treatment with thionyl chloride (SOCl₂). orgoreview.comchemguide.co.uk The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification. chemguide.co.uk Other reagents such as phosphorus pentachloride (PCl₅) and oxalyl chloride ((COCl)₂) can also be used. chemguide.co.ukwikipedia.org For the synthesis of acyl bromides, phosphorus tribromide (PBr₃) is a suitable reagent. orgoreview.comlibretexts.org
Acid Anhydride Formation: Acid anhydrides can be prepared from acyl chlorides by reaction with a carboxylate salt. libretexts.org Alternatively, treating the carboxylic acid with a dehydrating agent can also yield symmetric anhydrides. For mixed anhydrides, an acyl chloride is typically reacted with a different carboxylic acid, often in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct. pressbooks.pub
Decarboxylation is the removal of the carboxyl group, typically with the release of carbon dioxide (CO₂). The decarboxylation of aromatic carboxylic acids can be challenging and often requires high temperatures or the presence of a catalyst. The stability of the resulting aryl anion intermediate is a key factor. For heteroaromatic systems like quinazolines, the reaction conditions can be influenced by the electronic properties of the ring. rsc.orgresearchgate.net
Mechanisms for decarboxylation can vary:
Thermal Decarboxylation: Simple heating can sometimes effect decarboxylation, particularly if the resulting carbanion is stabilized by electron-withdrawing groups.
Catalytic Decarboxylation: Metal catalysts, such as copper salts, are often used to facilitate the reaction at lower temperatures. The mechanism may involve the formation of a metal carboxylate intermediate which then undergoes decomposition.
Reductive Decarboxylation: In some methods, the carboxylic acid is converted into a derivative (like a Barton ester) which can then undergo a radical-mediated decarboxylation. researchgate.net
Photochemical Decarboxylation: Recent methods have employed visible light photocatalysis to achieve decarboxylation under mild, room-temperature conditions, often involving radical intermediates. rsc.orgyoutube.com
For quinazoline-2-carboxylic acids specifically, the parent quinazoline can be obtained via decarboxylation of the 2-carboxy derivative, a reaction historically used in the first syntheses of the quinazoline core. nih.gov
Functionalization and Derivatization of the Quinazoline Core
Beyond modifications at the carboxylic acid, the quinazoline ring system itself can be functionalized, although its electron-deficient nature presents specific challenges and dictates the types of reactions that are feasible.
Electrophilic aromatic substitution (SₑAr) is a class of reactions used to install substituents on aromatic rings. wikipedia.orgkhanacademy.orgmasterorganicchemistry.comlibretexts.org The reaction involves the attack of an electrophile by the π-electron system of the ring, forming a resonance-stabilized carbocation intermediate (a Wheland intermediate or σ-complex), followed by the loss of a proton to restore aromaticity. wikipedia.orgmasterorganicchemistry.com
The quinazoline ring system is inherently electron-deficient due to the presence of the two electronegative nitrogen atoms. This deactivates the ring towards attack by electrophiles, making SₑAr reactions more difficult than for benzene. Furthermore, the presence of two strongly electron-withdrawing fluorine atoms at the 6- and 7-positions of this compound further deactivates the benzenoid portion of the molecule.
Reactivity and Regioselectivity:
Deactivation: Both the pyrimidine ring and the fluorine substituents are deactivating groups, meaning they decrease the rate of electrophilic substitution compared to benzene. libretexts.orglibretexts.org Therefore, forcing conditions (e.g., strong acids, high temperatures) are typically required for these reactions to proceed.
Directing Effects: The position of substitution is determined by the directing effects of the existing substituents.
The fused pyrimidine ring acts as a deactivating, meta-directing group with respect to the benzenoid ring.
Fluorine atoms are deactivating but are considered ortho, para-directors due to their ability to donate a lone pair of electrons via resonance to stabilize the carbocation intermediate. libretexts.orgyoutube.com
Nucleophilic Aromatic Substitution Reactions at Substituted Positions
The electron-withdrawing nature of the fluorine atoms and the nitrogen atoms in the pyrimidine ring activates the 6- and 7-positions of the this compound core to nucleophilic aromatic substitution (SNAr). This allows for the displacement of the fluoride (B91410) ions by a range of nucleophiles, providing a powerful tool for the introduction of various functional groups. The regioselectivity of these reactions is a critical aspect, often influenced by the reaction conditions and the nature of the nucleophile.
Studies on related dihalogenated quinazoline systems have shown that the position of substitution can be controlled. For instance, in 2,4-dichloroquinazolines, nucleophilic attack predominantly occurs at the C4 position. mdpi.com While specific studies on the regioselectivity of SNAr reactions on this compound are not extensively documented in the public domain, the principles of SNAr on fluoroaromatic compounds suggest that substitution at either the C6 or C7 position is feasible and would be influenced by the electronic and steric environment created by the carboxylic acid group at the C2 position.
The reaction of 6,7-difluoroquinazoline derivatives with various nucleophiles such as amines, alcohols, and thiols can lead to the formation of a diverse array of substituted analogs. The general mechanism involves the addition of the nucleophile to the aromatic ring to form a resonance-stabilized Meisenheimer intermediate, followed by the elimination of the fluoride ion. researchgate.net
Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on Related Fluoro-aromatic Systems
| Nucleophile | Product Type | Potential Application | Reference |
| Primary Amines | 6- or 7-Amino-quinazoline derivatives | Pharmaceutical intermediates | nih.gov |
| Secondary Amines | 6- or 7-Dialkylamino-quinazoline derivatives | Bioactive molecules | nih.gov |
| Alcohols/Phenols | 6- or 7-Alkoxy/Aryloxy-quinazoline derivatives | Materials science, medicinal chemistry | nih.gov |
| Thiols | 6- or 7-Thioether-quinazoline derivatives | Precursors for further functionalization | nih.gov |
Transition-Metal-Catalyzed Cross-Coupling Reactions for C-C Bond Formation
Transition-metal-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon bonds, enabling the introduction of aryl, alkenyl, and alkynyl substituents onto the this compound scaffold. These reactions typically involve the activation of a C-F bond, which is generally more challenging than the activation of C-Cl, C-Br, or C-I bonds. However, with the appropriate choice of catalyst, ligand, and reaction conditions, the fluorine atoms at the C6 and C7 positions can be utilized as coupling partners.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between an organoboron compound and an organic halide is a versatile method for creating C-C bonds. In the context of this compound, the fluorine atoms can be displaced by aryl or vinyl groups from boronic acids or their esters. Research on related dihaloquinazolines has demonstrated the feasibility of sequential and regioselective Suzuki-Miyaura couplings. nih.gov For instance, in a 4,7-dichloroquinazoline (B1295908) system, selective coupling at the C4 position can be achieved, followed by a second coupling at the C7 position under different conditions. nih.gov A similar strategy could potentially be applied to the 6,7-difluoro analogue.
Sonogashira Coupling: This reaction allows for the introduction of alkynyl groups through the palladium- and copper-co-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide. While direct Sonogashira coupling involving C-F bond activation is less common, derivatization of the this compound to a more reactive halide (e.g., bromide or iodide) would facilitate this transformation, enabling the synthesis of alkynylated quinazolines. These products can serve as valuable intermediates for further synthetic elaborations. soton.ac.uk
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. Similar to the Sonogashira coupling, the reactivity of the C-F bonds in this compound might necessitate their conversion to more reactive halogens for efficient Heck coupling. This would open up avenues for the synthesis of quinazolines bearing alkenyl side chains, which are important structural motifs in various biologically active molecules. rug.nl
Table 2: Overview of Potential Transition-Metal-Catalyzed C-C Bond Forming Reactions
| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |
| Suzuki-Miyaura | Aryl/Vinyl boronic acid | Pd catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) | 6- or 7-Aryl/Vinyl-quinazolines |
| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst | 6- or 7-Alkynyl-quinazolines |
| Heck | Alkene | Pd catalyst (e.g., Pd(OAc)₂) | 6- or 7-Alkenyl-quinazolines |
Introduction of Diverse Substituents to Modulate Molecular Scaffolds
The ability to introduce a wide range of substituents onto the this compound core is crucial for fine-tuning its physicochemical and biological properties. This modulation is achieved through a combination of the aforementioned nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions, as well as by transformations of the carboxylic acid group.
The carboxylic acid moiety at the C2 position serves as a versatile handle for derivatization. It can be converted into esters, amides, or other functional groups through standard organic transformations. For example, coupling with various amines or alcohols can generate a library of quinazoline-2-carboxamides or esters with diverse side chains. These modifications can significantly impact the molecule's solubility, lipophilicity, and interaction with biological targets.
Furthermore, the strategic and sequential application of SNAr and cross-coupling reactions allows for the synthesis of highly functionalized quinazoline derivatives. For instance, one of the fluorine atoms could be selectively replaced by an amino group via SNAr, and the other could be functionalized with an aryl group through a Suzuki-Miyaura coupling, leading to a dissymmetrically substituted quinazoline. The regioselectivity of these sequential reactions would be a key factor in the synthetic design.
Stereoselective and Asymmetric Synthesis of Related Chiral Quinazoline-2-carboxylic Acid Analogs
The development of stereoselective and asymmetric methods for the synthesis of chiral quinazoline-2-carboxylic acid analogs is of significant interest, as the stereochemistry of a molecule often plays a critical role in its biological activity. While specific literature on the asymmetric synthesis of this compound itself is scarce, general strategies for the synthesis of chiral quinoline and isoquinoline (B145761) carboxylic acids can provide valuable insights.
One common approach involves the use of chiral auxiliaries. A chiral auxiliary can be attached to the quinazoline scaffold, directing a subsequent reaction to proceed stereoselectively. After the desired stereocenter is established, the auxiliary can be removed.
Another powerful strategy is asymmetric catalysis, where a chiral catalyst is used to control the stereochemical outcome of a reaction. For instance, the enantioselective synthesis of related chiral BINOLs has been achieved using a catalyst derived from an axially chiral quinoline-2-carboxylic acid. nih.gov This highlights the potential of using chiral quinazoline-based ligands in asymmetric catalysis.
Furthermore, the resolution of a racemic mixture of a quinazoline-2-carboxylic acid derivative is a viable method to obtain enantiomerically pure compounds. This can be achieved by forming diastereomeric salts with a chiral amine, which can then be separated by crystallization or chromatography. libretexts.org Subsequent acidification would then yield the individual enantiomers of the carboxylic acid.
While direct asymmetric synthesis of the this compound core remains a challenging area, the principles established in the synthesis of other chiral heterocyclic carboxylic acids provide a solid foundation for future research in this direction.
Iii. Advanced Spectroscopic and Structural Elucidation of 6,7 Difluoroquinazoline 2 Carboxylic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a molecule like 6,7-Difluoroquinazoline-2-carboxylic acid, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments is essential for a complete and unambiguous assignment of its complex structure.
¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of this compound, the aromatic region of the spectrum is of particular interest. The protons on the quinazoline (B50416) ring, H-4, H-5, and H-8, are expected to exhibit distinct chemical shifts and coupling patterns due to the influence of the fluorine substituents and the nitrogen atoms in the heterocyclic ring.
The proton of the carboxylic acid group (-COOH) is typically observed as a broad singlet at a downfield chemical shift, often in the range of 10-13 ppm, due to its acidic nature and participation in hydrogen bonding. The exact position can be concentration and solvent-dependent.
The protons on the benzene (B151609) ring of the quinazoline core are subject to coupling with the adjacent fluorine atoms. For instance, the H-5 and H-8 protons would likely appear as doublets or more complex multiplets due to both proton-proton and proton-fluorine couplings. The magnitude of the through-space or through-bond coupling constants (J-values) between protons and fluorine atoms provides valuable information for assigning their specific positions.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound This table is generated based on typical values for similar heterocyclic compounds and the expected electronic effects of the substituents. Actual experimental values may vary.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-4 | 8.5 - 8.8 | s | - |
| H-5 | 7.8 - 8.1 | dd | ³J(H-F) ≈ 8-10, ⁴J(H-H) ≈ 2-3 |
| H-8 | 7.6 - 7.9 | dd | ³J(H-F) ≈ 8-10, ⁴J(H-H) ≈ 2-3 |
| -COOH | 10.0 - 13.0 | br s | - |
¹³C NMR spectroscopy provides information on the carbon framework of a molecule. In this compound, each carbon atom in the quinazoline ring system and the carboxylic acid group will give rise to a distinct signal. The chemical shifts of these carbons are influenced by their hybridization, the electronegativity of attached atoms, and resonance effects within the aromatic system.
The carbon of the carboxylic acid group (C=O) is expected to resonate at a significantly downfield position, typically in the range of 160-180 ppm. The carbons directly bonded to the fluorine atoms (C-6 and C-7) will exhibit large one-bond carbon-fluorine coupling constants (¹J(C-F)), which can be a key diagnostic feature for their assignment. The other aromatic carbons will also show smaller two- and three-bond couplings to the fluorine atoms.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is generated based on typical values for similar heterocyclic compounds and the expected electronic effects of the substituents. Actual experimental values may vary.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 150 - 155 |
| C-4 | 148 - 152 |
| C-4a | 120 - 125 |
| C-5 | 115 - 120 (with C-F coupling) |
| C-6 | 150 - 155 (with large ¹J(C-F)) |
| C-7 | 150 - 155 (with large ¹J(C-F)) |
| C-8 | 110 - 115 (with C-F coupling) |
| C-8a | 145 - 150 |
| -COOH | 165 - 175 |
¹⁹F NMR is a powerful technique for directly observing fluorine atoms in a molecule. Given the presence of two fluorine atoms at positions 6 and 7, ¹⁹F NMR would be highly informative. The chemical shifts of F-6 and F-7 would be distinct, and they would likely show coupling to each other (⁴J(F-F)) and to the neighboring protons (H-5 and H-8). The magnitude of these coupling constants provides valuable structural information. The broader chemical shift range in ¹⁹F NMR helps in resolving signals from different fluorine environments.
While one-dimensional NMR provides essential data, two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. In this compound, COSY would help to confirm the connectivity between adjacent protons on the aromatic ring, although the expected couplings are long-range.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons with their directly attached carbon atoms. columbia.edu This is a highly sensitive technique that would definitively link the proton signals (H-4, H-5, H-8) to their corresponding carbon atoms (C-4, C-5, C-8). columbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds apart. columbia.edu This is a powerful tool for piecing together the carbon skeleton and confirming the positions of substituents. For instance, HMBC correlations would be expected from H-5 to C-4, C-6, and C-8a, and from H-8 to C-6, C-7, and C-4a. Correlations from the carboxylic acid proton to C-2 would also be anticipated.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. While less critical for this relatively rigid aromatic system, NOESY can help to confirm through-space interactions and provide additional evidence for the proposed structure.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental composition of a molecule. For this compound (C₉H₄F₂N₂O₂), the expected exact mass would be calculated and compared to the experimentally determined value to confirm the molecular formula. The main fragmentation pathways for quinoline (B57606) carboxylic acids often involve the loss of the carboxylic acid group.
Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion | Formula | Calculated m/z |
| [M+H]⁺ | C₉H₅F₂N₂O₂⁺ | 211.0263 |
| [M-H]⁻ | C₉H₃F₂N₂O₂⁻ | 209.0114 |
| [M+Na]⁺ | C₉H₄F₂N₂NaO₂⁺ | 233.0082 |
Analysis of the fragmentation pattern in the mass spectrum can provide further structural confirmation. Common fragmentation pathways for such aromatic carboxylic acids include the loss of water (H₂O), carbon monoxide (CO), and the entire carboxyl group (-COOH). The resulting fragment ions can be analyzed to further support the proposed structure of this compound and its derivatives.
Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways
Tandem mass spectrometry (MS/MS) is a powerful technique used to establish the structure of a molecule by analyzing the fragmentation patterns of its ions. In a typical MS/MS experiment, the parent ion of this compound (m/z 210.02) is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. The analysis of these fragments provides a virtual fingerprint of the molecule, confirming the connectivity of its atoms and the presence of key functional groups.
The fragmentation of quinazoline derivatives is often complex, but key pathways can be predicted based on the structure. For this compound, the fragmentation is expected to initiate at the carboxylic acid group and within the quinazoline ring system. Common fragmentation patterns for carboxylic acids include the loss of water (H₂O), carbon monoxide (CO), and the entire carboxyl group (COOH). libretexts.org The stable quinazoline ring can also undergo characteristic cleavages.
A plausible fragmentation pathway for this compound would involve:
Initial loss of the carboxyl group (-COOH): This would result in a fragment ion corresponding to the 6,7-difluoroquinazoline core.
Decarboxylation (-CO₂): A common fragmentation for carboxylic acids, leading to a significant product ion.
Loss of water (-H₂O): Fragmentation involving the hydroxyl group of the carboxylic acid.
Ring cleavage: Subsequent fragmentation of the quinazoline ring system can lead to smaller ions, helping to confirm the core structure.
Table 1: Predicted MS/MS Fragmentation Data for this compound
| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Proposed Structure of Fragment |
| 211.03 [M+H]⁺ | 193.02 | H₂O (18.01) | Ion resulting from water loss |
| 211.03 [M+H]⁺ | 183.02 | CO (28.01) | Ion from carbonyl group cleavage |
| 211.03 [M+H]⁺ | 166.02 | COOH (45.01) | 6,7-difluoroquinazoline cation |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment and Identity Confirmation
Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique for the analysis of pharmaceutical compounds. It combines the separation power of liquid chromatography with the sensitive and specific detection capabilities of mass spectrometry. For this compound, LC-MS is employed to assess sample purity by separating the target compound from any impurities, starting materials, or by-products.
The identity of the compound is confirmed by comparing its retention time from the LC separation and the mass-to-charge ratio (m/z) of the molecular ion from the MS detection with that of a reference standard. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the elemental composition of the molecule. chromatographyonline.com The method is sensitive enough to detect trace-level impurities. us.esnih.gov
Table 2: Representative LC-MS Parameters for Analysis
| Parameter | Description |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) |
| Column | Reversed-phase C18 (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | Gradient elution, e.g., 5% to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 40 °C |
| MS Detector | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Scan Range | m/z 100 - 500 |
Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint. The IR spectrum of this compound is expected to show distinct absorption bands corresponding to its key structural features.
The most prominent features would include a very broad O-H stretching band for the carboxylic acid, a sharp and strong C=O stretching band, and various absorptions related to the aromatic quinazoline ring system. libretexts.orgspectroscopyonline.com
Key expected absorptions include:
O-H Stretch (Carboxylic Acid): A very broad absorption band in the region of 3300-2500 cm⁻¹, often overlapping with C-H stretches. libretexts.orgvscht.cz
C-H Stretch (Aromatic): Medium to weak absorptions typically found just above 3000 cm⁻¹.
C=O Stretch (Carboxylic Acid): A strong, sharp absorption between 1760-1690 cm⁻¹. Conjugation with the quinazoline ring would likely place this band in the lower end of the range. libretexts.orgvscht.cz
C=N and C=C Stretches (Aromatic Ring): Medium to strong absorptions in the 1620-1450 cm⁻¹ region, characteristic of the quinazoline ring.
C-F Stretch: Strong absorptions typically in the 1350-1100 cm⁻¹ region.
C-O Stretch (Carboxylic Acid): A medium intensity band between 1320-1210 cm⁻¹. spectroscopyonline.com
O-H Bend (Carboxylic Acid): A broad absorption around 920 cm⁻¹.
Table 3: Characteristic Infrared (IR) Absorption Frequencies
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Broad, Strong |
| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium |
| Carboxylic Acid | C=O Stretch | 1710 - 1680 | Strong, Sharp |
| Quinazoline Ring | C=N / C=C Stretch | 1620 - 1450 | Medium - Strong |
| Aryl Fluoride (B91410) | C-F Stretch | 1250 - 1100 | Strong |
| Carboxylic Acid | C-O Stretch | 1320 - 1210 | Medium |
| Carboxylic Acid | O-H Bend | 960 - 900 | Broad, Medium |
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional atomic and molecular structure of a compound in its solid state. This technique involves irradiating a single crystal of the material with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the precise calculation of bond lengths, bond angles, and torsional angles, providing a definitive confirmation of the molecular structure and its conformation in the crystal lattice. nih.gov
While a specific crystal structure for this compound is not publicly available as of this writing, the application of this technique would yield crucial information. It would confirm the planarity of the quinazoline ring system and determine the orientation of the carboxylic acid group relative to the ring. Furthermore, analysis of the crystal packing would reveal intermolecular interactions, such as hydrogen bonding involving the carboxylic acid, which are critical to the solid-state properties of the compound. mdpi.com
Chromatographic Methods for Separation, Purification, and Analytical Characterization
Chromatographic techniques are fundamental in the synthesis and analysis of this compound, serving purposes from reaction monitoring to final purity assessment.
High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of this compound. A reversed-phase HPLC method is typically employed, where the compound is separated on a nonpolar stationary phase (like C18) with a polar mobile phase. researchgate.netnih.gov The purity is determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram, often expressed as a percentage. The retention time (RT), the time it takes for the compound to elute from the column, is a characteristic property under specific chromatographic conditions and is used for identification. researchgate.net
Table 4: Typical HPLC Method Parameters for Purity Analysis
| Parameter | Description |
| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% Trifluoroacetic Acid in Water) and an organic solvent (e.g., Acetonitrile) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV-Vis Diode Array Detector (DAD) at a wavelength such as 254 nm |
| Column Temp. | Ambient or controlled (e.g., 30 °C) |
| Typical Retention Time | Dependent on exact conditions, but typically in the range of 3-10 minutes |
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used extensively during the synthesis of this compound. Its primary application is to monitor the progress of a chemical reaction by separating the components of the reaction mixture on a TLC plate (e.g., silica (B1680970) gel). jetir.org By spotting the starting material, the reaction mixture, and a co-spot on the plate and eluting with an appropriate solvent system, one can observe the disappearance of the starting material and the appearance of the product spot. This allows for the determination of the reaction's endpoint. TLC is also used for qualitative analysis, providing a quick check of purity and helping to identify suitable solvent systems for larger-scale purification by column chromatography. researchgate.netresearchgate.net
Table 5: Common TLC Systems for Quinazoline Derivatives
| Parameter | Description |
| Stationary Phase | Silica Gel 60 F₂₅₄ coated on aluminum or glass plates |
| Mobile Phase (Eluent) | A mixture of a nonpolar and a polar solvent. Examples include:- Ethyl Acetate / Hexane (e.g., 30:70 v/v)- Chloroform / Methanol (e.g., 95:5 v/v)- Dichloromethane / Ethyl Acetate (e.g., 80:20 v/v) |
| Visualization | - UV light at 254 nm (for fluorescent compounds on an indicator plate)- Staining with an appropriate agent (e.g., potassium permanganate) |
Iv. Theoretical and Computational Investigations of 6,7 Difluoroquinazoline 2 Carboxylic Acid
Molecular Docking Studies for Ligand-Protein Interaction Prediction
Molecular docking is a computational method used to predict the binding orientation and affinity of a ligand to a protein target. For quinazoline (B50416) derivatives, this technique is instrumental in identifying potential biological targets and elucidating the structural basis of their activity. While specific docking studies exclusively focused on 6,7-difluoroquinazoline-2-carboxylic acid are not extensively detailed in the available literature, the behavior of the core scaffold has been widely studied against various protein kinases, which are common targets for this class of compounds. sci-hub.se
In silico docking simulations of quinazoline-2-carboxylate derivatives have been performed against targets such as the ATP-binding pocket of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). These studies typically show that the quinazoline core forms key interactions within the binding site. The carboxylic acid group at the C-2 position is particularly important, as it can act as a hydrogen bond donor and acceptor, forming critical interactions with amino acid residues like aspartate in the active site.
For this compound, it is hypothesized that the difluoro substitution at the 6 and 7 positions would primarily influence hydrophobic and electronic interactions with the protein. The fluorine atoms can enhance binding affinity through favorable contacts in hydrophobic pockets and by modulating the electronic properties of the aromatic system. Docking studies on related fluorinated quinazolines have shown that such substitutions can be critical for potency. nih.gov
Table 1: Predicted Interactions for Quinazoline-2-Carboxylic Acid Scaffold in Kinase Active Sites
| Interacting Group | Protein Residue (Example) | Type of Interaction | Reference |
| Quinazoline N1/N3 | Cysteine | Hydrogen Bond | sci-hub.se |
| Carboxylic Acid (C2) | Aspartate, Lysine | Hydrogen Bond, Ionic Interaction | researchgate.net |
| Benzene (B151609) Ring | Hydrophobic residues | π-π stacking, Hydrophobic | researchgate.net |
| Fluoro-substituents (C6, C7) | Hydrophobic residues | Hydrophobic, Halogen bonding | nih.gov |
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Reactivity Profiling
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to understand the electronic structure, stability, and reactivity of molecules. Studies on quinazoline and its derivatives utilize DFT to calculate properties like optimized geometry, charge distribution, and molecular orbital energies (HOMO/LUMO), which are fundamental to a molecule's behavior. researchgate.net
For this compound, DFT calculations would reveal the significant impact of the two fluorine atoms on the molecule's electronic properties. As highly electronegative atoms, they act as strong electron-withdrawing groups, which would:
Modulate Acidity: Increase the acidity of the carboxylic acid proton, potentially enhancing ionic interactions with biological targets.
Alter Aromaticity: Influence the electron density distribution across the quinazoline ring system.
Affect Reactivity: The calculated HOMO-LUMO energy gap can provide insights into the kinetic stability and chemical reactivity of the molecule.
DFT calculations performed on related heterocyclic compounds, such as substituted isatoic anhydrides, have successfully used the B3LYP functional with the 6-31G(d,p) basis set to correlate calculated data with experimental findings from NMR and X-ray diffraction. researchgate.net Similar methodologies would provide a detailed profile of this compound's intrinsic molecular properties.
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations provide a dynamic view of a ligand-protein complex, revealing information about its conformational stability, flexibility, and the specific interactions that persist over time. While MD simulations specifically for this compound are not prominently published, this technique is a standard tool for evaluating quinazoline-based inhibitors. For instance, MD simulations have been used to support the design of novel quinazoline derivatives as potential inhibitors of the DprE1 enzyme in Mycobacterium tuberculosis. researchgate.net
An MD simulation of this compound bound to a target protein, such as a kinase, would allow researchers to:
Assess the stability of the binding pose predicted by molecular docking.
Analyze the flexibility of the ligand and key protein residues in the active site.
Calculate the binding free energy to provide a more accurate estimation of binding affinity.
Observe the role of water molecules in mediating ligand-protein interactions.
These simulations offer a deeper understanding beyond the static picture provided by docking, capturing the dynamic nature of molecular recognition. researchgate.net
In Silico Structure-Activity Relationship (SAR) Modeling and Predictive Analytics
In silico Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are crucial for optimizing lead compounds by correlating chemical structure with biological activity. sci-hub.se Extensive SAR studies have been conducted on the 4-anilinoquin(az)oline scaffold, which includes derivatives with the 6,7-difluoroquinazoline core. nih.govresearchgate.net
In a study targeting Epidermal Growth Factor Receptor (EGFR) for chordoma cell lines, the effect of substitutions on the quinazoline ring was systematically evaluated. nih.gov The introduction of a 6,7-difluoro substitution on the N-(3-ethynylphenyl)quinazolin-4-amine scaffold doubled the potency against the U-CH1 cell line compared to the 7-fluoro analog, demonstrating the significant positive contribution of this specific substitution pattern. nih.gov This highlights the importance of the electronic and steric effects of the fluorine atoms in enhancing biological activity.
QSAR models for quinazoline derivatives often use a combination of physicochemical, electronic, and topological descriptors to build a mathematical model that can predict the activity of new, unsynthesized compounds. derpharmachemica.com Such models can guide the design of more potent analogs of this compound by identifying the key molecular features required for high affinity.
Table 2: Example SAR Data for Substituted N-(3-ethynylphenyl)quinazolin-4-amines Against U-CH1 Chordoma Cell Line
| Compound No. | Substitution on Quinazoline Ring | IC₅₀ (µM) | Reference |
| 3 | Unsubstituted | >100 | nih.gov |
| 5 | 7-Fluoro | 13 | nih.gov |
| 6 | 6,7-Difluoro | 6.8 | nih.gov |
| 7 | 6-Chloro | 25 | nih.gov |
| 8 | 6-Bromo | 11 | nih.gov |
| 9 | 6-Iodo | 8.7 | nih.gov |
This data illustrates the impact of halogen substitutions on the quinazoline core within a related series of compounds.
Computational Elucidation of Reaction Mechanisms and Transition State Analysis
Computational chemistry is also used to investigate the mechanisms of chemical reactions, including the synthesis and transformation of complex molecules. For quinazoline derivatives, this can involve studying cyclization reactions, functional group interconversions, and potential degradation pathways. ijstm.com
For example, a plausible mechanism for the formation of a 3-amino-2-methyl-4-oxo-1,2,3,4-tetrahydroquinazoline-2-carboxylic acid involves the cyclization of an o-aminobenzohydrazide with pyruvic acid. ijstm.com Computational analysis of such a reaction would involve locating the transition state structures for each step to determine the reaction barriers and identify the rate-determining step.
Another relevant transformation is the conversion of the carboxylic acid to other functional groups. The synthesis of quinazoline-2-carbonyl chloride from quinazoline-2-carboxylic acid using thionyl chloride is a key step for creating amide derivatives. nih.gov Quantum chemical calculations could model this reaction to elucidate the mechanism, involving the formation of a chlorosulfite intermediate followed by nucleophilic attack. nih.gov Understanding these mechanisms at a theoretical level can help optimize reaction conditions and improve synthetic yields.
V. Biological Activity and Mechanistic Pathways of 6,7 Difluoroquinazoline 2 Carboxylic Acid Analogs
In Vitro Enzyme Inhibition Studies
Analogs sharing the core quinazoline (B50416) structure have demonstrated significant inhibitory effects against several key enzymes implicated in disease pathogenesis. These studies provide insight into the potential mechanisms of action for compounds related to 6,7-Difluoroquinazoline-2-carboxylic acid.
Human topoisomerase II (topoII) is a critical enzyme that manages DNA topology and is a validated target for anticancer drugs. nih.gov Novel classes of tetrahydroquinazoline (B156257) derivatives have been identified as potent inhibitors of human topoisomerase II. nih.gov Unlike clinically used topoII-targeted drugs that act as "poisons" by stabilizing the enzyme-DNA cleavage complex, these tetrahydroquinazolines block the enzyme's function without enhancing DNA cleavage. nih.gov This non-poisonous mechanism may offer a safer therapeutic profile, potentially avoiding severe side effects like the development of secondary leukemias. nih.gov
One potent lead compound, a 6-amino-tetrahydroquinazoline derivative, demonstrated an IC50 value of 2 µM for the inhibition of DNA relaxation, which is significantly more potent than the anticancer drug etoposide (B1684455) (IC50 = 120 µM). nih.gov Further studies on fluoroquinolone analogs, which share structural similarities, showed that derivatization can shift their activity towards inhibiting human topoisomerases. nih.gov Certain derivatives were found to inhibit both topoisomerase I and II, with a preferential activity for type II. nih.gov
α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition can help manage postprandial hyperglycemia. nih.gov Numerous studies have highlighted the potential of quinazoline-based derivatives as α-glucosidase inhibitors. nih.gov A variety of quinazolin-4(3H)-one derivatives have been synthesized and evaluated, showing a diverse range of inhibitory activities with IC50 values from 14.4 µM to over 750 µM. nih.gov
For instance, one study identified 2-(4-chlorophenyl)-quinazolin-4(3H)-one (CQ) and 2-(4-bromophenyl)-quinazolin-4(3H)-one (BQ) as potent non-competitive inhibitors of α-glucosidase, with IC50 values of 12.5 µM and 15.6 µM, respectively. researchgate.net Another series of C-7 substituted quinazolines yielded eight analogs with significant α-glucosidase inhibition potency, showing IC50 values below 2 µM, which is highly potent compared to the reference drug acarbose (B1664774) (IC50 = 0.586 µM). scilit.com These findings indicate that the quinazolinone scaffold is a promising candidate for developing novel agents against diabetes. nih.govresearchgate.net
| Compound Class/Name | Inhibitory Activity (IC50) | Inhibition Type | Reference |
|---|---|---|---|
| Quinazolin-4(3H)-one derivative (7b) | 14.4 µM | Competitive | nih.gov |
| 2-(4-chlorophenyl)-quinazolin-4(3H)-one (CQ) | 12.5 ± 0.1 μM | Non-competitive | researchgate.net |
| 2-(4-bromophenyl)-quinazolin-4(3H)-one (BQ) | 15.6 ± 0.2 μM | Non-competitive | researchgate.net |
| C-7 Substituted Quinazolines (8 analogs) | < 2 µM | Not Specified | scilit.com |
| Acarbose (Standard) | ~750 µM / 0.586 µM | Competitive | nih.govscilit.com |
Poly(ADP-ribose) polymerase (PARP) enzymes are crucial for processes like DNA repair and cell survival. mdpi.com The inhibition of PARP, particularly PARP1, is a validated strategy in cancer therapy. mdpi.comrsc.org Quinazolinone derivatives have been extensively explored as PARP inhibitors, with the quinazolinone scaffold acting as a bioisostere of the phthalazinone core found in approved PARP inhibitors like Olaparib. rsc.org
Research has led to the development of potent quinazolinone-based PARP-1 inhibitors. One such derivative demonstrated an IC50 value of 30.38 nM, comparable to Olaparib's IC50 of 27.89 nM. rsc.org Another study on pyridazino-quinazolin-3-ones identified a compound with 100% inhibition of PARP at an IC50 of 0.0914 μM. nih.gov While much of the research focuses on PARP-1, some quinazolinone analogs have also shown potent anticancer activity through the inhibition of PARP10, an enzyme involved in mono-ADP-ribosylation that supports cancer cell proliferation. nih.govijmphs.com
| Compound Class | Target | Inhibitory Activity (IC50) | Reference |
|---|---|---|---|
| Quinazolinone derivative (Compound 12c) | PARP-1 | 30.38 nM | rsc.org |
| Pyridazino-quinazolin-3-one (Compound T) | PARP | 0.0914 µM | nih.gov |
| 4-Hydroxyquinazoline derivative (Compound B1) | PARP1 | 63.81 ± 2.12 nM | mdpi.com |
| Olaparib (Reference Drug) | PARP-1 | 27.89 nM | rsc.org |
Beyond topoisomerases, glucosidases, and PARPs, quinazoline derivatives have been found to inhibit other significant enzyme classes.
Aurora Kinases: New quinazoline derivatives have been designed as selective inhibitors of Aurora A kinase, a key regulator of cell division. A compound identified as 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid was the most potent among a tested series, arresting the cell cycle in the G1 phase and inducing apoptosis. mdpi.comresearchgate.net
Carbonic Anhydrases (CAs): A library of 2-aryl-quinazolin-4-yl aminobenzoic acid derivatives has been synthesized as non-classical inhibitors of human carbonic anhydrase (hCA) isoforms. nih.gov These compounds showed significant inhibitory activity against the tumor-associated transmembrane isoforms hCA IX and XII. One derivative, in particular, exhibited a potent inhibitory effect on hCA XII with a Ki value of 0.25 µM. nih.gov
In Vitro Antimicrobial Activity Investigations
The structural similarity of certain quinazoline derivatives to fluoroquinolone antibiotics has prompted investigations into their antimicrobial properties. Fluoroquinolones are broad-spectrum bactericidal drugs effective against both Gram-negative and Gram-positive bacteria. mdpi.com
Derivatives of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid have demonstrated significant antibacterial activity. nih.govresearchgate.net In one study, a series of these compounds were evaluated for their in vitro antimicrobial activity, with one derivative, 1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid, showing high potency. nih.govresearchgate.net It exhibited minimum inhibitory concentrations (MIC) of 1 µg/mL against E. coli and Klebsiella pneumoniae (Gram-negative) and strong activity against Gram-positive bacteria like Staphylococcus aureus (MIC = 4.1 µg/mL) and Bacillus cereus (MIC = 2.4 µg/mL). nih.govresearchgate.net
Furthermore, the introduction of a pyridinium (B92312) moiety to the quinazolone ring has been shown to enhance antibacterial potential. A 7-fluoroquinazolone pyridinium derivative displayed exceptional activity against Methicillin-resistant Staphylococcus aureus (MRSA) and E. coli, with MIC values of 0.5 μg/mL, which was eightfold more potent than the standard antibiotic norfloxacin. mdpi.com
| Compound Class/Name | Bacterial Strain | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| 1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid | Staphylococcus aureus (Gram-positive) | 4.1 | nih.govresearchgate.net |
| Bacillus cereus (Gram-positive) | 2.4 | nih.govresearchgate.net | |
| E. coli (Gram-negative) | 1 | nih.govresearchgate.net | |
| Klebsiella pneumoniae (Gram-negative) | 1 | nih.govresearchgate.net | |
| 7-fluoroquinazolone pyridinium (19a) | MRSA (Gram-positive) | 0.5 | mdpi.com |
| E. coli (Gram-negative) | 0.5 | mdpi.com |
Assessment of Antifungal Efficacy
Analogs of the quinazoline scaffold have demonstrated notable antifungal activity against a range of pathogenic fungi. Research has shown that certain quinazolinone derivatives are effective against clinically relevant species like Candida albicans and Aspergillus niger. nih.gov For instance, fused pyrrolo-quinazolinone and pyridazine-quinazolinone derivatives have shown good activity against these fungi, with minimum inhibitory concentrations (MIC) in the range of 32 to 64 μg/ml. nih.gov The effectiveness of these compounds is often compared to standard antifungal drugs like fluconazole (B54011) to gauge their potential. mdpi.com
Studies have highlighted that the structural features of these analogs play a crucial role in their antifungal potency. For example, some 4-(substituted aniline) quinazoline derivatives have shown strong activity against Fusarium moniliforme. mdpi.comresearchgate.net The broad-spectrum activity of quinazoline-based compounds suggests they could be promising leads for the development of new antifungal agents. nih.gov
| Compound Type | Fungal Species | Activity (MIC in μg/ml) | Reference |
|---|---|---|---|
| Fused Pyrolo-quinazolinone Derivatives | Candida albicans | 32-64 | nih.gov |
| Fused Pyrolo-quinazolinone Derivatives | Aspergillus niger | 32-64 | nih.gov |
| Fused Pyridazine-quinazolinone Derivatives | Candida albicans | 32 | nih.gov |
| Fused Pyridazine-quinazolinone Derivatives | Aspergillus niger | 32 | nih.gov |
| 4-(substituted aniline) quinazoline derivative | Fusarium moniliforme | Strong activity noted | mdpi.comresearchgate.net |
Mechanistic Studies on Overcoming Antimicrobial Resistance (e.g., Efflux Pump Modulation, Target Mutation Bypass)
A significant challenge in antimicrobial therapy is the rise of multidrug resistance (MDR), often mediated by bacterial efflux pumps that expel drugs from the cell. nih.gov Quinazoline derivatives have emerged as promising efflux pump inhibitors (EPIs), a strategy to restore the efficacy of existing antibiotics. nih.govnih.gov These pumps, such as the AcrAB-TolC system in Gram-negative bacteria and the NorA pump in Staphylococcus aureus, are key targets for these inhibitors. nih.govmdpi.com
Molecular docking studies have shown that quinazoline derivatives can bind to subunits of these pumps, such as AcrB, with low estimated free energy of binding, suggesting a high potential for inhibitory activity. nih.gov By inhibiting these pumps, the intracellular concentration of an antibiotic can be increased, overcoming resistance. eco-vector.com Some 2-arylquinazoline derivatives have demonstrated strong synergism with antibiotics like ciprofloxacin (B1669076) against resistant S. aureus strains, effectively inhibiting the efflux of substances like ethidium (B1194527) bromide. researchgate.net This approach not only enhances the activity of conventional antibiotics but may also reduce the likelihood of resistance developing. mdpi.com
Beyond efflux pump inhibition, quinoline-based structures, the foundation for quinazolinones, are known to inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA synthesis. eco-vector.com This disruption of DNA replication provides another mechanism for their antibacterial action. researchgate.net
In Vitro Anticancer Activity Studies
Quinazoline derivatives are a well-established class of anticancer agents, with numerous analogs demonstrating potent antiproliferative activity against a wide spectrum of human cancer cell lines. nih.govnih.gov Extensive screening has revealed that these compounds can inhibit the growth of cancers of the lung, breast, colon, and central nervous system, among others. nih.govnih.gov
The efficacy is often quantified by the half-maximal inhibitory concentration (IC₅₀), with many derivatives exhibiting activity in the low micromolar and even nanomolar range. For example, certain quinazoline derivatives incorporating a benzene-sulfonamide moiety have shown high efficacy against lung cancer cell lines like H1975, A549, and A431. ekb.eg Similarly, novel quinazolines carrying substituted-sulfonamides have displayed remarkable antiproliferative activity against breast (MCF-7), lung (A549), colon (LoVo), and liver (HepG2) cancer cells, with some compounds showing IC₅₀ values as low as 2.5 µM. nih.gov
| Compound Type | Cancer Cell Line | Cell Line Type | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Quinazoline-sulfonamide derivative (4d) | MCF-7 | Breast | 2.5 | nih.gov |
| Quinazoline-sulfonamide derivative (4d) | A549 | Lung | 5.6 | nih.gov |
| Quinazoline-sulfonamide derivative (4d) | LoVo | Colon | 6.87 | nih.gov |
| Quinazoline-sulfonamide derivative (4f) | MCF-7 | Breast | 5.0 | nih.gov |
| 6-chloro-2-p-tolylquinazolinone derivative | Various | Renal, CNS, Ovarian, Lung | Broad activity in µM range | nih.gov |
| 2-Aryl-6-diethylaminoquinazolinone (1l) | KB, Hep-G2, LU-1, MCF-7 | Various | 0.02-0.08 | researchgate.net |
The anticancer effects of quinazoline analogs are mediated through their interaction with various molecular targets crucial for cancer cell proliferation and survival. nih.gov A primary target for many quinazoline derivatives is the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. mdpi.comresearchgate.net Overexpression or mutation of EGFR is common in many epithelial cancers, making it a prime target for therapeutic intervention. researchgate.net Analogs are designed to bind to the ATP-binding pocket of the EGFR kinase domain, inhibiting its signaling cascade. mdpi.com
Beyond EGFR, other molecular targets include topoisomerases, tubulin, and poly-(ADP-ribose)-polymerase (PARP). nih.govnih.gov Some derivatives inhibit tubulin polymerization, disrupting microtubule dynamics, which leads to mitotic arrest and cell death. nih.govmdpi.com This mechanism is similar to that of established anticancer drugs like colchicine. nih.gov
These molecular interactions trigger downstream cellular events, including cell cycle arrest and apoptosis (programmed cell death). mdpi.com Studies have shown that quinazoline compounds can induce cell cycle arrest at the G2/M or G1 phase. nih.govekb.egmdpi.com For example, a 6,7-disubstituted-2-(3-fluorophenyl)quinazolinone derivative was found to induce G2/M-phase arrest in oral squamous cell carcinoma cells. mdpi.com The induction of apoptosis is a key mechanism for their cytotoxicity and is often confirmed by observing markers like PARP cleavage. nih.govmdpi.com
Comprehensive Structure-Activity Relationship (SAR) Studies for Biological Activity Optimization
Structure-activity relationship (SAR) studies are vital for optimizing the biological activity of quinazoline analogs. These studies reveal how different substituents at various positions on the quinazoline ring influence their potency and selectivity.
For antimicrobial activity, substitutions at positions 2 and 3, as well as the presence of halogen atoms (like chlorine or bromine) at positions 6 and 8, have been shown to enhance efficacy. nih.govnih.gov
In the context of anticancer activity, the substitution pattern is critical. Modifications at the C-4, C-5, and C-6 positions have been a primary focus for designing targeted anticancer quinazolines. nih.gov
Position 2: The nature of the aryl group at the C-2 position significantly impacts activity.
Position 3: The introduction of different groups at this position can modulate antiproliferative effects. For instance, in a series of quinazolines with a sulfonamide moiety, a 4-tolyl group led to potent activity against MCF-7 cells, while a 2-tolyl group diminished it. nih.gov
Positions 6 and 7: The presence of basic side chains at these positions often plays a significant role in determining cytotoxicity. nih.gov For instance, 2-methoxy ethoxy substituents at both positions 6 and 7 resulted in a promising compound with low micromolar activity against multiple cancer cell lines. nih.gov The specific placement of functional groups, such as a naproxen (B1676952) moiety, was found to be more effective at the C-6 position compared to the C-7 position. mdpi.com
These SAR insights guide medicinal chemists in the rational design of new derivatives with improved therapeutic profiles.
Bioisosteric Replacements of the Carboxylic Acid Moiety for Modulating Biological Profiles
The carboxylic acid group is a common pharmacophore but can sometimes lead to poor pharmacokinetic properties, such as low cell permeability. drughunter.com Bioisosteric replacement, the substitution of one functional group for another with similar physical and chemical properties, is a key strategy in drug design to overcome these limitations. drughunter.comnih.gov
For the carboxylic acid moiety, several bioisosteres are widely used. The 5-substituted 1H-tetrazole ring is a classic non-classical bioisostere, as it has a similar pKa to a carboxylic acid while being more lipophilic. drughunter.com This replacement has been successfully used in approved drugs to improve oral bioavailability. drughunter.com Other ionizable bioisosteres include N-acylsulfonamides and isooxazolols. hyphadiscovery.com
Neutral bioisosteres can also be employed, which may be particularly useful for improving distribution to the central nervous system. hyphadiscovery.com These replacements rely on forming non-ionic interactions, such as hydrogen bonds or cation-π interactions, with the target protein. hyphadiscovery.com In the context of quinazoline-related structures, studies have explored replacing atoms within the heterocyclic system, such as substituting a carbon with a sulfur atom, which can significantly alter the compound's affinity for its biological target. nih.gov This strategic modification of the carboxylic acid group or related functionalities allows for the fine-tuning of a molecule's biological and pharmacokinetic profile.
Vi. Future Perspectives and Research Challenges for 6,7 Difluoroquinazoline 2 Carboxylic Acid
Development of Novel and Sustainable Synthetic Methodologies
A primary challenge in the advancement of 6,7-Difluoroquinazoline-2-carboxylic acid for broader research applications is the development of efficient and environmentally benign synthetic routes. Traditional multi-step syntheses can be time-consuming, low-yielding, and reliant on harsh reagents. The future in this area points towards the adoption of green chemistry principles. researchgate.net
Key areas of development include:
Catalyst Innovation : Research into earth-abundant metal catalysts, such as manganese and copper, offers a sustainable alternative to precious metal catalysts. acs.orgnih.gov For instance, manganese(I)-catalyzed acceptorless dehydrogenative coupling (ADC) reactions have been successfully applied to synthesize quinazoline (B50416) derivatives, producing only water and hydrogen gas as byproducts. acs.org Similarly, copper-catalyzed cascade reactions provide an economical and efficient pathway to quinazolinone synthesis. mdpi.comresearchgate.net
Process Intensification : Techniques like microwave-assisted synthesis and ultrasound-promoted reactions are gaining traction for their ability to dramatically reduce reaction times and improve yields. researchgate.netnih.govnih.gov These methods offer enhanced energy efficiency and operational simplicity. acs.org
Atom Economy : One-pot, multi-component reactions (MCRs) are being explored to construct the quinazoline core in a single step from simple precursors. nih.gov This approach minimizes waste and simplifies purification processes, aligning with the goals of sustainable chemistry. nih.gov
Table 1: Comparison of Synthetic Methodologies for Quinazoline Derivatives
| Methodology | Key Advantages | Challenges | Relevant Compounds |
|---|---|---|---|
| Manganese(I)-Catalysis | Sustainable, atom-economical, uses earth-abundant metal. acs.org | Catalyst sensitivity, substrate scope limitations. | 2-Phenylquinazoline |
| Microwave-Assisted Synthesis | Rapid reaction times, high yields, operational simplicity. acs.orgnih.gov | Scalability concerns, specialized equipment required. | Imidazo[1,2-a]quinoline |
| Copper-Catalyzed Reactions | Economical, efficient for cascade processes. mdpi.comnih.gov | Potential for metal contamination in the final product. | N-substituted quinazolinones |
| Multi-Component Reactions (MCRs) | High efficiency, reduced waste, simplified workflow. researchgate.net | Complex optimization, finding compatible reactants. | Highly substituted quinazolines |
Advanced Computational Design and Screening of Next-Generation Analogues
Computational chemistry is an indispensable tool for accelerating the drug discovery process. For this compound, in silico methods can guide the rational design of next-generation analogues with enhanced potency, selectivity, and pharmacokinetic profiles. itmedicalteam.plijfmr.com
Future computational efforts will likely focus on:
Molecular Docking and Virtual Screening : These techniques are used to predict the binding affinity and orientation of novel analogues within the active site of a target protein. itmedicalteam.plnih.gov By screening large virtual libraries, researchers can prioritize the synthesis of compounds with the highest probability of success, saving time and resources. ijddr.in
ADMET Prediction : In silico tools can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed molecules. nih.gov This early-stage assessment helps to identify and eliminate candidates with unfavorable drug-like properties, reducing the likelihood of late-stage failures.
Exploration of Undiscovered Biological Targets and Novel Mechanistic Pathways
While quinazoline derivatives are known to target a range of enzymes, including tyrosine kinases and PARP, the full biological landscape of this compound remains largely unexplored. mdpi.comnih.gov A significant future direction is the identification of novel biological targets and the elucidation of new mechanisms of action.
Research in this domain will involve:
Phenotypic Screening : This approach involves testing compounds against whole cells or organisms to identify a desired biological effect without a preconceived target. nih.gov It can uncover unexpected therapeutic applications and novel mechanisms.
Target Deconvolution : Once a compound shows interesting phenotypic activity, various biochemical and proteomic techniques can be employed to identify its specific molecular target(s).
Mechanism of Action Studies : Investigating how a compound exerts its effect at a molecular level is crucial. For quinazoline derivatives, this could involve exploring inhibition of enzymes like dihydrofolate reductase (DHFR) or topoisomerase, or interfering with processes like tubulin polymerization. nih.gov The broad pharmacological activities reported for quinazolines—including anticancer, anti-inflammatory, and antiviral effects—suggest a rich and complex biology worthy of further investigation. wisdomlib.orgmdpi.com
Table 2: Known and Potential Biological Targets for Quinazoline Scaffolds
| Target Class | Specific Examples | Therapeutic Area |
|---|---|---|
| Tyrosine Kinases | EGFR mdpi.com | Oncology |
| DNA Repair Enzymes | PARP-1, PARP-2 nih.gov | Oncology |
| Folate Metabolism Enzymes | Dihydrofolate reductase (DHFR) nih.gov | Oncology, Infectious Disease |
| Cell Cycle Kinases | Aurora A nih.gov | Oncology |
| Viral Proteins | Coronavirus entry mechanisms nih.gov | Infectious Disease |
Integration with High-Throughput Screening and Combinatorial Chemistry for Compound Library Generation
To fully explore the therapeutic potential of the this compound scaffold, a systematic and large-scale approach is necessary. The integration of combinatorial chemistry with high-throughput screening (HTS) provides a powerful platform for this purpose. nih.gov
Combinatorial Chemistry : This field focuses on the rapid synthesis of large numbers of different but structurally related molecules, known as a compound library. acs.org Using the 6,7-difluoroquinazoline core, diverse chemical groups can be systematically introduced at various positions to generate a library of thousands of unique analogues.
High-Throughput Screening (HTS) : HTS involves the automated testing of these large compound libraries against specific biological targets or in cell-based assays. nih.govnih.gov This enables the rapid identification of "hits"—compounds that exhibit a desired biological activity. These hits can then be selected for further optimization. The availability of diverse screening collections from various suppliers facilitates this process. stanford.edu
This integrated approach allows for a comprehensive exploration of the structure-activity landscape, significantly increasing the chances of discovering lead compounds with high potential for drug development. nih.gov
Challenges in Synthetic Scalability and Purity for Advanced Academic Research
While novel synthetic methods are being developed, translating a laboratory-scale synthesis into a process that can produce larger quantities of a compound—a necessity for advanced preclinical studies—presents significant challenges. For a specialized molecule like this compound, these hurdles are particularly relevant.
Key challenges include:
Cost and Availability of Starting Materials : The synthesis of fluorinated aromatic compounds often begins with specialized and expensive starting materials, such as 3,4-difluoroaniline, which can make large-scale production cost-prohibitive for academic labs. mdpi.com
Reaction Optimization : Conditions that work well on a milligram scale may not be directly transferable to a larger scale. Issues such as heat transfer, mixing, and reaction kinetics need to be re-optimized, which requires considerable time and resources.
Overcoming these scalability and purity challenges is essential to ensure that a sufficient supply of high-quality this compound is available for in-depth biological evaluation and further development.
Q & A
Basic: What are the standard synthetic protocols for preparing 6,7-Difluoroquinazoline-2-carboxylic acid, and how can reaction conditions be optimized for yield?
Methodological Answer:
The synthesis of fluorinated quinazoline derivatives typically involves halogenation and cyclization steps. For example, analogous compounds like 6-chloro-7-fluoroquinoline-2-carboxylic acid are synthesized via condensation of ethyl 2,4-dichloro-5-fluorobenzoylacetate with amines, followed by hydrolysis . Optimization strategies include:
- Catalyst Selection : Use of eco-friendly catalysts (e.g., Keplerate-type catalysts) to improve reaction efficiency, as demonstrated in related fluorinated quinoline syntheses with yields up to 97% under reflux conditions .
- Temperature Control : Maintaining precise reflux temperatures to minimize side reactions.
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
Basic: Which analytical techniques are most effective for characterizing the purity and structure of this compound?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : and NMR identify fluorine substitution patterns and verify regioselectivity. PubChem data for analogous fluorinated compounds (e.g., 6-fluoroquinoxaline-2-carboxylic acid) provides reference shifts .
- HPLC-MS : Reversed-phase HPLC with UV detection (λ = 254 nm) and mass spectrometry confirm purity and molecular weight (e.g., molecular weight = 192.15 g/mol for similar derivatives) .
- Elemental Analysis : Validates stoichiometry of fluorine and nitrogen atoms.
Advanced: How can researchers resolve contradictions in spectroscopic data for fluorinated quinazoline derivatives?
Methodological Answer:
Contradictions in NMR or mass spectra often arise from tautomerism or residual solvents. Strategies include:
- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating - couplings, as applied to fluorinated isoquinoline derivatives .
- Deuterated Solvent Screening : Testing in DMSO-d6 vs. CDCl3 can shift proton environments and clarify assignments.
- Computational Modeling : Density Functional Theory (DFT) predicts chemical shifts, cross-validated against experimental data .
Advanced: What strategies are recommended for evaluating the stability of this compound under varying pH and temperature?
Methodological Answer:
Stability studies should follow protocols from safety data sheets (SDS) for related fluorinated acids:
- pH Stability : Test solubility and degradation in buffers (pH 2–12) at 25°C. For example, 2,5-furandicarboxylic acid remains stable in neutral conditions but hydrolyzes in strong acids/bases .
- Thermal Analysis : TGA/DSC identifies decomposition temperatures (e.g., fluorinated benzoic acids degrade above 200°C) .
- Light Sensitivity : Store in amber vials under inert gas (N2/Ar) to prevent photodegradation .
Basic: What are the recommended handling and storage protocols for this compound?
Methodological Answer:
Based on SDS guidelines for fluorinated carboxylic acids:
- Storage : Keep at –20°C in airtight containers with desiccants to prevent moisture absorption .
- Personal Protection : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .
- Waste Disposal : Neutralize with aqueous NaOH (1 M) before incineration, following EPA guidelines .
Advanced: How can computational methods predict reactivity in fluorinated quinazoline synthesis?
Methodological Answer:
DFT calculations (e.g., Gaussian 09) model reaction pathways:
- Regioselectivity Analysis : Compare activation energies for fluorination at C6 vs. C7 positions.
- Electrostatic Potential Maps : Identify electron-deficient sites prone to nucleophilic attack, as seen in fluorinated quinoxaline derivatives .
- Solvent Effects : COSMO-RS simulations predict solvation energies in green solvents (e.g., ethanol/water mixtures) .
Basic: What parameters are critical during purification of this compound?
Methodological Answer:
- Recrystallization : Use ethanol/water (3:1 v/v) for high-purity crystals; monitor cooling rates to avoid amorphous solids .
- Column Chromatography : Optimize silica gel mesh size (200–300) and eluent polarity (e.g., ethyl acetate/hexane gradient) .
- Purity Threshold : Target ≥95% purity via HPLC, with residual solvent levels <0.1% (ICH Q3C guidelines) .
Advanced: How do fluorination patterns influence electronic properties and bioactivity?
Methodological Answer:
Fluorine's electronegativity alters electron density and lipophilicity:
- Hammett Constants : 6,7-Difluoro substitution increases σpara values, enhancing electrophilicity at the carboxylate group .
- Biological Activity : Fluorine at C6/C7 in quinolines improves membrane permeability and target binding (e.g., ciprofloxacin derivatives) .
- SAR Studies : Compare IC50 values against non-fluorinated analogs in enzyme inhibition assays .
Basic: What safety precautions are essential when handling fluorinated carboxylic acids?
Methodological Answer:
- Ventilation : Use local exhaust systems to limit inhalation of airborne particles .
- Spill Management : Absorb spills with vermiculite and neutralize with sodium bicarbonate .
- First Aid : For skin contact, rinse with water for 15 minutes; consult SDS for antidotes .
Advanced: How can reaction mechanisms for fluorine introduction be validated experimentally?
Methodological Answer:
- Isotopic Labeling : Use -labeled precursors to track incorporation via radio-TLC .
- Kinetic Studies : Monitor reaction rates under varying temperatures to distinguish SNAr vs. radical pathways .
- Intermediate Trapping : Quench reactions with D2O to isolate and characterize fluorinated intermediates via GC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
